Butyroferrocene

Description

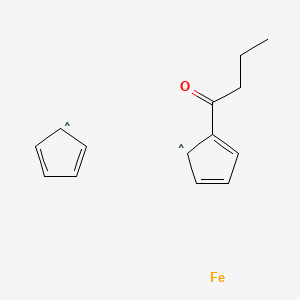

Butyroferrocene (CAS 1271-94-9) is an organometallic compound belonging to the ferrocene family, characterized by a butyryl group (-C(O)CH2CH2CH3) substituted on one cyclopentadienyl ring. Its molecular formula is C14H16FeO, with a molecular weight of 256.12 g/mol. It appears as a dark orange liquid (density: 1.254 g/cm³) with a melting point of 37–40°C . This compound is widely used in catalysis, industrial chemistry, and organic synthesis due to its redox-active iron center and solubility in organic solvents . Safety protocols highlight its WGK 3 classification (high hazard to water) and recommend handling with protective equipment (S24/25 safety statements) .

Structure

2D Structure

Properties

Molecular Formula |

C14H16FeO |

|---|---|

Molecular Weight |

256.12 g/mol |

InChI |

InChI=1S/C9H11O.C5H5.Fe/c1-2-5-9(10)8-6-3-4-7-8;1-2-4-5-3-1;/h3-4,6-7H,2,5H2,1H3;1-5H; |

InChI Key |

CVNYMHASFXAXJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe] |

Origin of Product |

United States |

Preparation Methods

Lithiation/Alkylation Protocol (Typical)

- Materials : Ferrocene, n-butyllithium (1.6 M in hexanes), butyl bromide, anhydrous tetrahydrofuran (THF), dry ice/acetone bath.

- Procedure : Under argon, ferrocene is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise to form lithioferrocene. After stirring for 1 hour, butyl bromide is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for additional 2 hours.

- Work-up : The reaction is quenched with saturated ammonium chloride solution, extracted with diethyl ether, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

- Yield : Typically 85% pure butyroferrocene.

- Characterization : NMR (¹H, ¹³C), IR, and mass spectrometry confirm the mono-substituted product.

Friedel-Crafts Alkylation Protocol (Typical)

- Materials : Ferrocene, butyl chloride, aluminum chloride, dichloromethane.

- Procedure : Ferrocene and AlCl3 are stirred in dry dichloromethane at 0 °C. Butyl chloride is added dropwise, and the mixture is stirred at room temperature for 4 hours.

- Work-up : The reaction is quenched with ice-cold dilute hydrochloric acid, extracted, washed, and dried.

- Yield : 65% this compound with some polysubstituted byproducts.

- Notes : Requires careful control to avoid over-alkylation.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Selectivity | Complexity | Scalability | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 60-75 | Moderate (some polysubstitution) | Low | High | Simple but less selective |

| Lithiation/Alkylation | 80-90 | High (mono-substitution) | Moderate | Moderate | Requires inert atmosphere and low temperature |

| Pd-Catalyzed Cross-Coupling | 70-85 | High | High | Moderate | Requires pre-functionalized ferrocene and expensive catalysts |

Research Findings and Optimization Insights

- Selectivity Control : Lithiation followed by alkylation is preferred for high selectivity and yield of this compound, as confirmed by multiple research reports.

- Reaction Conditions : Lower temperatures (-78 °C) and inert atmosphere are critical in lithiation to avoid side reactions.

- Catalyst Choice : Friedel-Crafts alkylation relies on Lewis acids like AlCl3 but often leads to polyalkylation; thus, stoichiometric control is essential.

- Cross-Coupling : Offers functional group tolerance and is useful for complex derivatives but involves more steps and higher costs.

Chemical Reactions Analysis

Butyroferrocene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by oxygen in the air, leading to the formation of various oxidation products.

Substitution: It can undergo electrophilic substitution reactions, similar to other ferrocene derivatives.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation and substitution.

Scientific Research Applications

Butyroferrocene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of butyroferrocene involves its interaction with molecular targets and pathways in various applications. In biological systems, it can interact with cellular components to exert its antimicrobial and anticancer effects . In industrial applications, its redox activity and stability play a crucial role in its effectiveness as a catalyst and in electronic materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acylferrocene Derivatives

Butyroferrocene is structurally analogous to other acyl-substituted ferrocenes, such as acetylferrocene and propionylferrocene , which differ in the length of their acyl chains. Key comparisons include:

Table 1: Structural Analogs of this compound

| Compound | CAS | Acyl Group | Molecular Weight | Physical State | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1271-94-9 | Butyryl | 256.12 | Liquid | 37–40 | Homogeneous catalysis |

| Acetylferrocene | 1271-55-2 | Acetyl | 228.07 | Solid | 81–83 | Electrochemistry, catalysis |

| Propionylferrocene | 1273-00-9 | Propionyl | 242.09 | Solid/Liquid* | ~50–55* | Catalysis, material science |

Key Findings :

- Physical State : Longer acyl chains reduce melting points, making this compound a liquid at room temperature. This property enhances its utility in liquid-phase reactions .

- This impacts catalytic activity in electron-transfer reactions .

- Applications : Acetylferrocene’s solid state limits its use to high-temperature reactions, while this compound’s liquid form facilitates homogeneous catalysis .

Functional Analogs: Mixed Metal Oxide Catalysts

This compound is functionally comparable to inorganic catalysts like cerium-iron mixed oxides (e.g., CEF-KE02 and CEF-W420), which are used in oxidation reactions .

Table 2: Functional Analogs of this compound

| Compound | Composition | Physical Form | Key Applications | Advantages |

|---|---|---|---|---|

| This compound | Organometallic (Fe) | Liquid | Organic synthesis | Soluble in organic solvents |

| Ce-Fe Mixed Oxide (CEF-KE02) | Ce(IV)/Fe(III) in octanoic acid | Solid suspension | Industrial oxidation | Thermal stability, reusable |

| Ce-Fe Mixed Oxide (CEF-W420) | Ce(IV)/Fe(III) in water | Aqueous solution | Environmental catalysis | Water-compatible, low toxicity |

Key Findings :

Research and Industrial Relevance

- Synthesis : this compound is synthesized via Friedel-Crafts acylation of ferrocene, a method shared with other acylferrocenes .

- Catalytic Efficiency : Studies indicate that this compound’s liquid state improves mixing in reactions like asymmetric hydrogenation, outperforming solid analogs .

- Safety : While this compound’s WGK 3 rating necessitates stringent handling, its functional analogs (e.g., Ce-Fe oxides) offer safer alternatives in aqueous environments .

Biological Activity

Butyroferrocene is a synthetic organometallic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is a derivative of ferrocene, characterized by the presence of a butyryl group. Its general structure can be represented as follows:

This compound exhibits unique redox properties due to the iron center, which plays a significant role in its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. It acts as a scavenger of free radicals, thereby protecting cells from oxidative damage.

- Research Findings : A study reported that this compound exhibited an EC50 value of 25 µg/mL in DPPH radical scavenging assays, comparable to ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : This inhibition occurs through the downregulation of NF-κB signaling pathways, which are crucial in inflammatory responses .

Pharmacological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Redox Activity : The iron center allows for reversible oxidation-reduction reactions, facilitating electron transfer processes that can modulate biological pathways.

- Cell Signaling Modulation : By influencing various signaling cascades, this compound can alter gene expression related to cell survival and apoptosis.

Comparative Analysis

Q & A

Q. What are the established synthetic routes for Butyroferrocene, and what factors influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of ferrocene with butyryl chloride under anhydrous conditions. Key factors affecting yield include stoichiometric ratios (e.g., excess acyl chloride), reaction temperature (optimized at 40–60°C), and catalyst selection (AlCl₃ vs. FeCl₃). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization. Researchers should validate synthetic steps using thin-layer chromatography (TLC) and compare results against literature-reported melting points and spectroscopic data .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming the structure: the cyclopentadienyl (Cp) rings show distinct singlet peaks (δ 4.0–4.5 ppm for ¹H), while the butyryl chain appears as multiplet signals. Infrared (IR) spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and ferrocene Cp ring vibrations. Mass spectrometry (EI-MS) provides molecular ion peaks (m/z 228 for C₁₄H₁₆FeO). Researchers must cross-reference spectral data with published databases and ensure instrument calibration using standard compounds (e.g., ferrocene) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : this compound is a moisture-sensitive organometallic compound. Handling requires inert atmospheres (N₂/Ar gloveboxes) and anhydrous solvents. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Waste disposal must adhere to metal-contamination protocols. Researchers should consult Material Safety Data Sheets (MSDS) and conduct risk assessments for spill management and ventilation requirements .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported thermodynamic properties of this compound?

- Methodological Answer : Contradictions in properties (e.g., melting points, redox potentials) may arise from impurities or measurement techniques. To address this:

- Perform systematic replication of prior methods under controlled conditions (e.g., purity of starting materials, solvent grades).

- Use differential scanning calorimetry (DSC) for precise melting point analysis and cyclic voltammetry (CV) with a Ag/AgCl reference electrode for redox potential consistency.

- Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers. Cross-tabulate findings with literature to isolate variables causing discrepancies .

Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures to predict regioselectivity in electrophilic substitutions. Molecular dynamics simulations assess steric effects of the butyryl group on Cp ring orientation. Researchers should validate computational results with experimental kinetic studies (e.g., Hammett plots) and compare frontier molecular orbitals (HOMO/LUMO) to elucidate charge-transfer behavior .

Q. How can electrochemical studies be optimized to investigate this compound’s redox behavior?

- Methodological Answer : Use a three-electrode system (glassy carbon working electrode, Pt counter electrode) in non-aqueous electrolytes (e.g., CH₃CN with 0.1 M TBAPF₆). Optimize scan rates (50–200 mV/s) to distinguish diffusion-controlled processes. Employ controlled potential electrolysis (CPE) to isolate oxidation products. Data interpretation should focus on peak separation (ΔEp) and half-wave potentials (E₁/₂) relative to ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard .

Q. What strategies mitigate decomposition of this compound under specific experimental conditions?

- Methodological Answer : Decomposition pathways (e.g., hydrolysis, oxidation) can be minimized by:

Q. How do solvent effects impact the catalytic activity of this compound derivatives?

- Methodological Answer : Solvent polarity and coordination ability alter catalytic efficiency. For example, in DMF, the butyryl group’s electron-withdrawing effect enhances Lewis acidity, while THF’s Lewis basicity may deactivate the catalyst. Design experiments using a solvent parameter database (e.g., Kamlet-Taft) to correlate polarity with reaction rates. Compare turnover numbers (TON) across solvents via gas chromatography (GC) or HPLC .

Q. What interdisciplinary approaches combine this compound’s properties for material science applications?

- Methodological Answer : Leverage its redox activity and thermal stability for:

- Battery electrolytes : Test ionic conductivity in Li-ion cells using impedance spectroscopy.

- Polymer composites : Incorporate into conductive polymers (e.g., polypyrrole) via electrochemical deposition.

- Sensors : Functionalize electrodes with this compound to detect analytes (e.g., dopamine) via CV. Collaborate with material scientists to characterize composites using SEM/EDS and XRD .

Q. How can researchers apply the FINER criteria to evaluate novel hypotheses about this compound’s bioinorganic interactions?

- Methodological Answer :

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous hypothesis testing. For example: - Feasibility : Assess if in vitro cytotoxicity assays (e.g., MTT tests on HeLa cells) are within lab capabilities.

- Novelty : Compare proposed mechanisms (e.g., ROS generation) against existing literature.

- Ethical : Follow institutional review boards (IRB) for biological studies.

- Relevance : Align findings with drug-delivery or anticancer research trends .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.